Fmoc-L-beta-homomethionine
CAS No.: 266359-48-2
VCID: VC21539995
Molecular Formula: C21H23NO4S
Molecular Weight: 385,48 g/mole
* For research use only. Not for human or veterinary use.

Description |
Fmoc-L-beta-homomethionine is a derivative of the amino acid methionine, specifically designed for use in peptide synthesis. The compound is crucial in enhancing stability and reactivity during the synthesis process, particularly in solid-phase peptide synthesis. It is widely utilized in pharmaceutical research, bioconjugation, protein engineering, and analytical chemistry applications. Peptide SynthesisFmoc-L-beta-homomethionine serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis. This method allows for the creation of complex and biologically active peptides with high purity and yield . Drug DevelopmentThe compound plays a significant role in pharmaceutical research, especially in developing novel therapeutics. It is used in the design of peptide-based drugs, enhancing their efficacy and specificity . BioconjugationFmoc-L-beta-homomethionine is used in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This is crucial in creating targeted drug delivery systems . Protein EngineeringIt aids researchers in modifying proteins to study structure-function relationships, enabling advancements in biotechnology and synthetic biology . Analytical ChemistryThe compound is utilized in analytical applications, including mass spectrometry and chromatography, helping to identify and quantify peptides in complex mixtures . Research FindingsRecent studies have highlighted the versatility of Fmoc-L-beta-homomethionine in various biochemical applications. For instance, its role in promoting mineralization in vitro has been noted, suggesting potential applications in bone metabolism studies . |
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CAS No. | 266359-48-2 |
Product Name | Fmoc-L-beta-homomethionine |
Molecular Formula | C21H23NO4S |
Molecular Weight | 385,48 g/mole |
IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid |
Standard InChI | InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1 |
Standard InChIKey | XYWOGXWKXWWADY-AWEZNQCLSA-N |
Isomeric SMILES | CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Synonyms | Fmoc-beta-Homet-OH;266359-48-2;Fmoc-beta-Homomet-OH;Fmoc-|A-Homomet-OH;Fmoc-L-beta-homomethionine;(R)-3-(Fmoc-amino)-5-(methylthio)pentanoicacid;Fmoc-b-HoMet-OH;AmbotzFAA6710;Fmoc-|A-HoMet-OH;Fmoc-L-|A-homomethionine;03658_FLUKA;CTK1A1932;MolPort-000-162-469;ZINC2386810;CF-330;MFCD01862844;AJ-35380;AK-89152;TR-012048;FT-0696194;ST24047238;Z5793;Pentanoicacid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-(methylthio)-,(3R)- |
PubChem Compound | 7010010 |
Last Modified | Aug 15 2023 |
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